

What is Lyngbyatoxin-d8 and its chemical structure

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An In-depth Technical Guide to Lyngbyatoxin

Disclaimer: No direct scientific literature or database entries were found for a compound specifically named "Lyngbyatoxin-d8." This guide will focus on the well-characterized and prominent member of the lyngbyatoxin family, Lyngbyatoxin A, as it is presumed that "Lyngbyatoxin-d8" may be a typographical error.

Introduction

Lyngbyatoxin A is a potent cyanotoxin produced by several species of marine cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula).[1][2] It is a member of the teleocidin class of indole alkaloids and is a significant concern for human health due to its inflammatory and tumor-promoting properties.[3][4] Exposure to Lyngbyatoxin A can cause severe skin irritation, commonly known as "swimmer's itch" or seaweed dermatitis.[2][3] From a research and drug development perspective, Lyngbyatoxin A is a valuable molecular probe for studying cellular signaling pathways, particularly those involving Protein Kinase C (PKC).

Chemical Structure

Lyngbyatoxin A is a complex indole alkaloid with a molecular formula of C₂₇H₃₉N₃O₂ and a molar mass of 437.628 g/mol .[1] Its structure is characterized by a conserved lactam ring derived from L-tryptophan and L-valine, and a unique terpene-derived side chain at the C-7 position of the indole nucleus.[1][5] The core structure, known as (-)-indolactam V, is essential for its biological activity, while the hydrophobicity of the side chain influences its potency.[5]



Key Structural Features:

- Indole Alkaloid Core: A tricyclic system containing an indole ring.
- Lactam Ring: A nine-membered lactam ring crucial for its interaction with biological targets.
 [5]
- Terpenoid Side Chain: A linalyl group attached to the C-7 position of the indole ring.
- Chiral Centers: Multiple stereocenters contribute to its specific biological activity.

Biological Activity and Mechanism of Action

The primary molecular target of Lyngbyatoxin A is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][6] Lyngbyatoxin A is a potent activator of PKC isozymes.[2]

The mechanism of action involves the binding of Lyngbyatoxin A to the C1 domain of PKC, a cysteine-rich region that normally binds the endogenous second messenger diacylglycerol (DAG).[2][3] By mimicking DAG, Lyngbyatoxin A induces a conformational change in PKC, leading to its activation.[6] This activation results in the translocation of PKC from the cytosol to the cell membrane and the subsequent phosphorylation of a multitude of downstream protein substrates.[5] This cascade of events can lead to various cellular responses, including inflammation and tumor promotion.[2]

Quantitative Data

The biological activity of Lyngbyatoxin A and its analogs has been quantified in various studies. The following table summarizes key quantitative data.



Parameter	Value	Cell Line/System	Reference
PKCδ-C1B Binding Affinity (K_i)			
Lyngbyatoxin A	0.11 nM	Synthetic PKCδ-C1B peptide	[3]
12-epi-Lyngbyatoxin A	17 nM	Synthetic PKCδ-C1B peptide	[3]
Crustacean Lethality (LD100)			
Lyngbyatoxin A	5 mg/kg	Palaemon paucidens (shrimp)	[3]
12-epi-Lyngbyatoxin A	7.5 mg/kg	Palaemon paucidens (shrimp)	[3]

Signaling Pathway

The following diagram illustrates the signaling pathway activated by Lyngbyatoxin A.



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Signaling pathway of Lyngbyatoxin A-mediated PKC activation.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of a compound for the C1 domain of a PKC isozyme, such as PKC δ .[3]



Materials:

- Synthetic PKCδ-C1B peptide
- [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) as the radiolabeled ligand
- Test compound (e.g., Lyngbyatoxin A)
- 50 mM Tris-maleate buffer (pH 7.4)
- Bovine y-globulin
- Polyethylene glycol (PEG)
- · Glass fiber filters
- · Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing the Tris-maleate buffer, PKCδ-C1B peptide, and bovine y-globulin.
- Add varying concentrations of the test compound (Lyngbyatoxin A) to the reaction mixture.
- Add a constant concentration of [3H]PDBu to all samples.
- Incubate the mixture to allow for competitive binding.
- Terminate the binding reaction by adding cold PEG solution to precipitate the protein-ligand complexes.
- Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
- Wash the filters with cold buffer to remove non-specifically bound [3H]PDBu.
- Place the filters in scintillation vials with scintillation fluid.

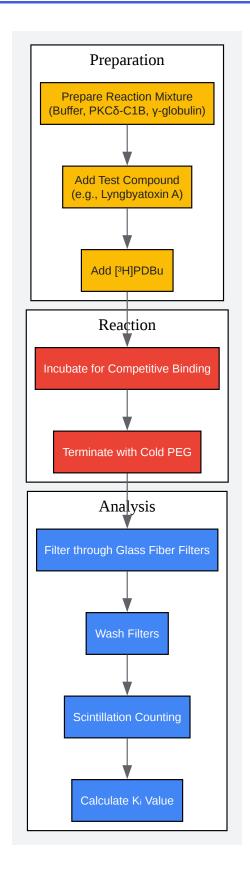
Foundational & Exploratory





- Quantify the amount of bound [3H]PDBu using a scintillation counter.
- Calculate the inhibition constant (K_i) of the test compound by analyzing the displacement of [3H]PDBu binding.





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Experimental workflow for a PKC competitive binding assay.

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This protocol outlines a general procedure for assessing the cytotoxic effects of Lyngbyatoxin A on a mammalian cell line, such as L1210 mouse leukemia cells.[3]

Materials:

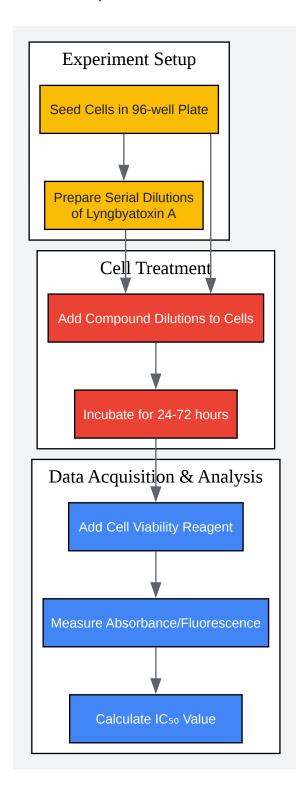
- L1210 mouse leukemia cells
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
- 96-well microplates
- Test compound (Lyngbyatoxin A) dissolved in a suitable solvent (e.g., methanol)
- Cell viability reagent (e.g., MTT, resazurin, or a dye exclusion method like propidium iodide and Hoechst stain)
- Plate reader or fluorescence microscope

Procedure:

- Seed the L1210 cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of Lyngbyatoxin A in the cell culture medium.
- Remove the old medium from the wells and add the different concentrations of the Lyngbyatoxin A dilutions. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
- Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the metabolic conversion of the reagent or staining of the cells.



- Measure the absorbance or fluorescence using a plate reader or visualize and count the live/dead cells using a fluorescence microscope.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).





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Workflow for a cell-based cytotoxicity assay.

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